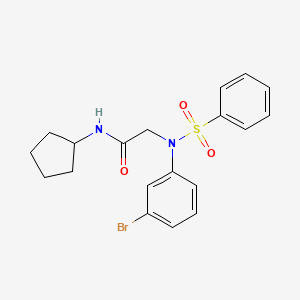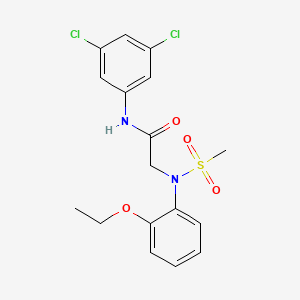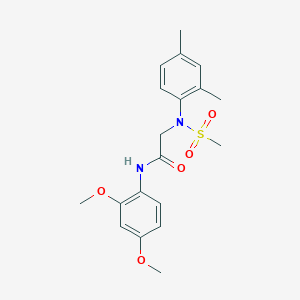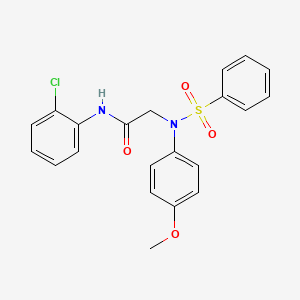
N~2~-(2,5-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~2~-(2,5-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Dimebolin, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as an antihistamine but later found to have neuroprotective and cognitive-enhancing effects.
作用机制
The exact mechanism of action of Dimebolin is not fully understood, but it is believed to exert its neuroprotective and cognitive-enhancing effects through several mechanisms. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory. Dimebolin has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
Dimebolin has been shown to have several biochemical and physiological effects, including increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been shown to reduce oxidative stress and inflammation, which are involved in the progression of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using Dimebolin in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research on Dimebolin. One area of interest is its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Another area of interest is its potential use in treating other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Further research is needed to fully understand the mechanism of action of Dimebolin and its potential therapeutic applications.
In conclusion, Dimebolin is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. Its neuroprotective and cognitive-enhancing effects are believed to be mediated through several mechanisms, including the inhibition of acetylcholinesterase and modulation of NMDA receptors. Although there are some limitations in its use in lab experiments, Dimebolin has several potential future directions for research.
科学研究应用
Dimebolin has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has also been investigated for its potential use in treating depression, anxiety, and schizophrenia.
属性
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-5-16-8-6-7-9-17(16)20-19(22)13-21(25(4,23)24)18-12-14(2)10-11-15(18)3/h6-12H,5,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFNLKLUTSCURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[benzyl(phenylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B3452451.png)
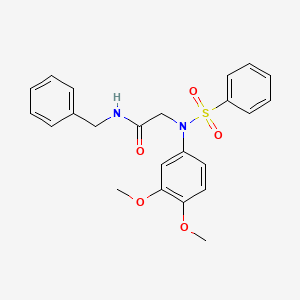
![N~2~-(2,4-dimethoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452477.png)
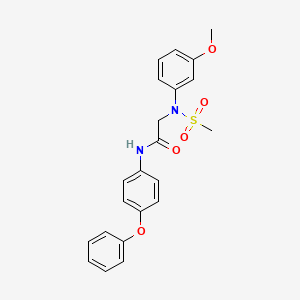
![methyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3452501.png)
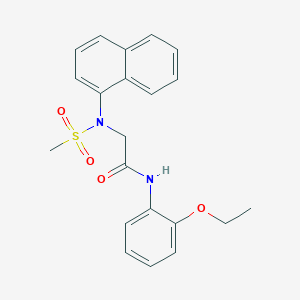
![N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3452522.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452528.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B3452532.png)
